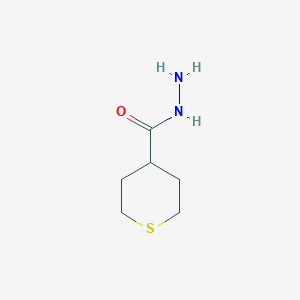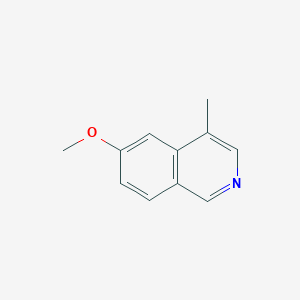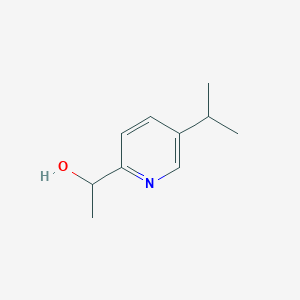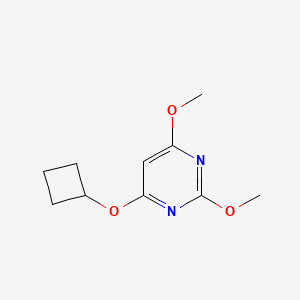
Thiane-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2H-thiopyran-4-carbohydrazide: is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H-thiopyran-4-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxythiopyran with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of Tetrahydro-2H-thiopyran-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydro-2H-thiopyran-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Tetrahydro-2H-thiopyran-4-carbohydrazide is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, Tetrahydro-2H-thiopyran-4-carbohydrazide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Tetrahydro-2H-thiopyran-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular processes, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Tetrahydro-4H-thiopyran-4-one: Another sulfur-containing heterocycle with similar reactivity.
Tetrahydro-2H-thiopyran-4-carboxylic acid: A related compound with a carboxylic acid functional group.
Uniqueness: Tetrahydro-2H-thiopyran-4-carbohydrazide is unique due to the presence of both sulfur and nitrogen atoms within its ring structure. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. Its ability to form stable derivatives further enhances its utility in scientific research and industrial applications.
Propriétés
Numéro CAS |
904298-67-5 |
|---|---|
Formule moléculaire |
C6H12N2OS |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
thiane-4-carbohydrazide |
InChI |
InChI=1S/C6H12N2OS/c7-8-6(9)5-1-3-10-4-2-5/h5H,1-4,7H2,(H,8,9) |
Clé InChI |
ISEGTUKOGHRQOS-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC1C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)




![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)




![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)

